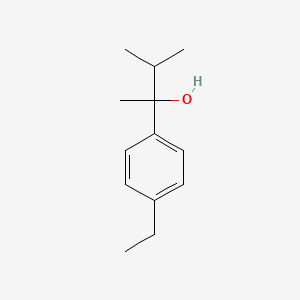

2-(4-Ethylphenyl)-3-methyl-butan-2-ol

Description

2-(4-Ethylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol featuring a 4-ethylphenyl substituent attached to a branched butanol backbone. The ethylphenyl group likely enhances lipophilicity, influencing solubility and intermolecular interactions in biological systems .

Properties

IUPAC Name |

2-(4-ethylphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-11-6-8-12(9-7-11)13(4,14)10(2)3/h6-10,14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNCFVKHYIJFPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)(C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-3-methyl-butan-2-ol typically involves the reaction of 4-ethylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Ethylphenyl)-3-methyl-butan-2-ol may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method is preferred due to its efficiency and scalability. The use of catalysts such as palladium on carbon (Pd/C) or Raney nickel can facilitate the hydrogenation process under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.

Substitution: The hydroxyl group in 2-(4-Ethylphenyl)-3-methyl-butan-2-ol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

Oxidation: Formation of 2-(4-Ethylphenyl)-3-methyl-butan-2-one or 2-(4-Ethylphenyl)-3-methyl-butanoic acid.

Reduction: Formation of 2-(4-Ethylphenyl)-3-methyl-butan-2-ol or 2-(4-Ethylphenyl)-3-methyl-butane.

Substitution: Formation of 2-(4-Ethylphenyl)-3-methyl-butan-2-yl chloride or bromide.

Scientific Research Applications

2-(4-Ethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Ethylphenyl Substitutents

2-(4-Ethylphenyl)-N-isopentylquinolin-4-amine (Castro et al., 2019)

- Structure: Quinoline derivative with a 4-ethylphenyl group and isopentylamine side chain.

- Key Findings : Demonstrated inhibition of BVDV RdRp via interactions with hydrophobic pockets (residues Y674, R295, N217). The ethylphenyl group contributes to binding stability in the enzyme’s active site .

- However, its tertiary alcohol group could participate in hydrogen bonding, altering target selectivity.

iCRT3 [2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide]

- Structure : Oxazole-based Wnt/β-catenin pathway inhibitor.

- Key Findings : The 4-ethylphenyl group facilitates hydrophobic interactions with β-catenin, disrupting TCF-mediated transcription. Demonstrated anti-inflammatory effects in macrophages .

- Comparison: The oxazole ring in iCRT3 provides rigidity, whereas the flexible butanol chain in 2-(4-Ethylphenyl)-3-methyl-butan-2-ol may allow conformational adaptability in binding.

2-[(Carboxylmethyl)sulfanyl]-4-oxo-4-(4-ethylphenyl)butanoic acid (Compound 6)

- Structure: Butanoic acid derivative with a 4-ethylphenyl group.

- Key Findings : NMR studies confirmed structural integrity; the ethylphenyl substituent influences electron distribution and steric effects in crystallization .

- Comparison : The carboxylic acid group in this compound enhances water solubility, contrasting with the alcohol group in the target compound, which may reduce ionization at physiological pH.

Branched Alcohols

2-Methyl-3-buten-2-ol

- Structure : Simple branched alcohol with a terminal alkene.

- Physical Properties : Boiling point: 98–99°C; density: 0.824 g/cm³ .

- Comparison : The absence of an aromatic ring results in lower molecular weight and boiling point compared to 2-(4-Ethylphenyl)-3-methyl-butan-2-ol. Reduced lipophilicity limits membrane permeability.

3-Methyl-2-buten-1-ol

Phenoxy Ether Derivatives

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

Hydrophobic Interactions

The ethylphenyl group in 2-(4-Ethylphenyl)-3-methyl-butan-2-ol likely enhances binding to hydrophobic regions in proteins or membranes, akin to its role in iCRT3 and quinoline derivatives .

Biological Activity

2-(4-Ethylphenyl)-3-methyl-butan-2-ol, commonly referred to as a phenolic compound, has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C13H18O

- Molecular Weight : 194.29 g/mol

This compound features a phenolic group that is often associated with various biological activities due to its ability to interact with different biological targets.

1. Antimicrobial Activity

Research has demonstrated that 2-(4-Ethylphenyl)-3-methyl-butan-2-ol exhibits significant antimicrobial properties. A study conducted by Api et al. (2024) evaluated the compound's effectiveness against various bacterial strains. The results indicated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food products and pharmaceuticals .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using in vitro assays. In a study involving human promonocytic U937 cells, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The inhibition of these cytokines highlights its potential application in treating inflammatory diseases .

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 250 | 80 |

| IL-6 | 300 | 90 |

3. Antioxidant Activity

2-(4-Ethylphenyl)-3-methyl-butan-2-ol also exhibits notable antioxidant properties. The compound was tested for its ability to scavenge free radicals using DPPH assay methods. The results indicated a strong correlation between concentration and antioxidant activity, with an IC50 value of 25 µg/mL, which suggests a potent capacity to neutralize oxidative stress .

Study on Genotoxicity

A comprehensive evaluation was conducted to assess the genotoxic potential of 2-(4-Ethylphenyl)-3-methyl-butan-2-ol using the Ames test. The results showed no significant increase in revertant colonies across various concentrations, indicating that the compound is non-mutagenic under the tested conditions .

In Vivo Studies

In vivo studies involving animal models have shown that administration of the compound significantly reduced inflammation markers in carrageenan-induced edema models. The reduction in paw swelling was measured over several days post-administration, demonstrating its efficacy as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.